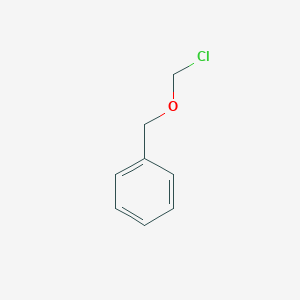

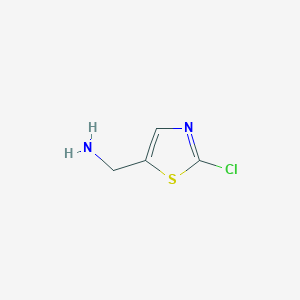

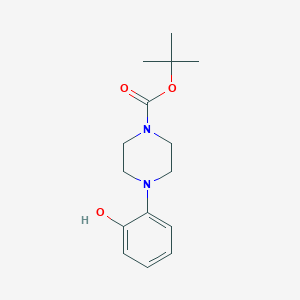

N-(1,1,2,2,2-Pentadeuterioethyl)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(1,1,2,2,2-Pentadeuterioethyl)aniline and related compounds involves reactions that introduce deuterium atoms into the aniline structure. Although specific details on the synthesis of this exact compound were not found, general methodologies for synthesizing deuterated analogs include reactions with deuterated reagents or under conditions promoting isotopic exchange. For example, N-silylated anilines can be synthesized from aryl(halo)silanes and anilines in the presence of base, suggesting possible pathways for incorporating deuterium into aniline derivatives through the use of deuterated solvents or reagents (Mitzel, Angermaier, & Schmidbaur, 1994).

Molecular Structure Analysis

The molecular structure of N-(1,1,2,2,2-Pentadeuterioethyl)aniline and its analogs is characterized by the presence of deuterium atoms, which can affect the compound's vibrational modes and electronic properties. The molecular structure of N-benzylidene-aniline, a related compound, has been studied, revealing insights into the conformations and electronic structure that may also apply to deuterated derivatives. These studies utilize techniques such as gas electron diffraction and molecular mechanics calculations to elucidate the structure (Trætteberg, Hilmo, Abraham, & Ljunggren, 1978).

Chemical Reactions and Properties

Deuterated anilines, including N-(1,1,2,2,2-Pentadeuterioethyl)aniline, participate in a variety of chemical reactions, where their deuterium atoms can influence reaction kinetics and mechanisms due to the isotopic effect. Hydroamination reactions, for example, have been explored with secondary N-methyl-anilines, providing insights into the regioselectivity and outcomes of reactions involving aniline derivatives (Younis, Krieck, Görls, & Westerhausen, 2016).

Physical Properties Analysis

The physical properties of N-(1,1,2,2,2-Pentadeuterioethyl)aniline, such as melting point, boiling point, and solubility, are influenced by the presence of deuterium. These properties are essential for determining the compound's behavior in various environments and applications. While specific data on this compound were not found, studies on related aniline derivatives provide valuable insights into how isotopic substitution can affect physical properties.

Chemical Properties Analysis

The chemical properties of N-(1,1,2,2,2-Pentadeuterioethyl)aniline, including acidity, basicity, and reactivity, are also affected by deuterium substitution. Deuterated compounds often exhibit altered chemical reactivities compared to their protonated counterparts due to differences in bond energies. For instance, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl showcases the complex behavior and reactivity of substituted anilines, which may provide parallels to the chemical properties of deuterated anilines (Wang, Hwang, Lee, & Chiang, 1999).

Applications De Recherche Scientifique

Applications in Chemical Synthesis

N-(1,1,2,2,2-Pentadeuterioethyl)aniline, like its analogs, finds utility in the field of chemical synthesis, particularly in the formation of C–N bonds. Palladium-catalyzed C–N cross-coupling reactions are instrumental for synthesizing aniline derivatives, which are valuable in various chemical research applications, including the synthesis of heterocycles, natural products, and medicinal compounds (Ruiz-Castillo & Buchwald, 2016).

Corrosion Inhibition

Derivatives of aniline have been studied for their potential in corrosion inhibition. For instance, a specific thiophene Schiff base derivative showed efficient corrosion inhibition properties for mild steel in acidic solutions, suggesting that similar aniline derivatives may serve as protective agents against material degradation (Daoud et al., 2014).

Catalysis and Organic Material Synthesis

Metal-based heterogeneous catalysts, often involving aniline derivatives, are crucial for the one-pot synthesis of secondary anilines from nitroarenes and aldehydes. This process is important for creating polymers, dyes, and pharmaceutical products, highlighting the role of such compounds in facilitating complex chemical transformations (Romanazzi et al., 2021).

Sensor Applications

Aniline derivatives, due to their unique properties, have been explored for sensor applications. For instance, the inductive effect on the pK(a) of poly(aniline) was utilized to produce active sensing elements, opening pathways for the development of novel, sensitive, and selective detection systems for various applications (Shoji & Freund, 2001).

Luminescent Materials

Derivatives of aniline have been used to develop highly luminescent materials, such as tetradentate bis-cyclometalated platinum complexes. These materials have applications in organic light-emitting diodes (OLEDs) due to their high efficiency and long operational lifetimes, demonstrating the role of aniline derivatives in advancing electronic and photonic technologies (Vezzu et al., 2010).

Propriétés

IUPAC Name |

N-(1,1,2,2,2-pentadeuterioethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGMBLNIHDZDGS-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1,2,2,2-Pentadeuterioethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)